[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone
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Overview
Description
[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone: is a complex organic compound that features both indole and pyridine moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of the indole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, indole derivatives, and pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole and pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(Benzenesulfonyl)indol-2-yl]-[1-(3-hydroxypropyl)-3,4-dihydro-2H-pyridin-5-yl]methanone
- [1-(Benzenesulfonyl)indol-2-yl]-[1-(2-hydroxy-2-phenylethyl)-3,4-dihydro-2H-pyridin-5-yl]methanone
Uniqueness
Compared to similar compounds, [1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone stands out due to its specific substitution pattern on the indole and pyridine rings. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
65112-68-7 |
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Molecular Formula |
C22H18N2O4S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)indol-2-yl]-[3-(1-hydroxyethyl)pyridin-4-yl]methanone |
InChI |
InChI=1S/C22H18N2O4S/c1-15(25)19-14-23-12-11-18(19)22(26)21-13-16-7-5-6-10-20(16)24(21)29(27,28)17-8-3-2-4-9-17/h2-15,25H,1H3 |
InChI Key |
DQENOGBODUDBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CN=C1)C(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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